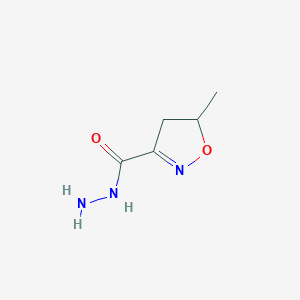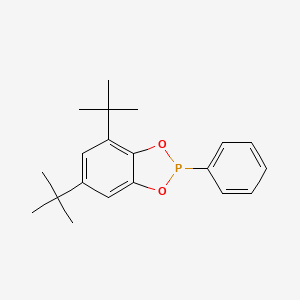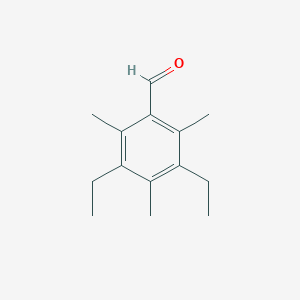![molecular formula C18H13N4O2S+ B14395366 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium CAS No. 88553-20-2](/img/structure/B14395366.png)
1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a sulfanyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a nitrophenyl sulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-({5-Cyano-6-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium
- **1-({5-Cyano-6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium
Uniqueness
1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
88553-20-2 |
|---|---|
Formule moléculaire |
C18H13N4O2S+ |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfanyl-5-(pyridin-1-ium-1-ylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N4O2S/c19-11-15-10-14(13-21-8-2-1-3-9-21)12-20-18(15)25-17-6-4-16(5-7-17)22(23)24/h1-10,12H,13H2/q+1 |
Clé InChI |
YGYGHVXOFKZPHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CC(=C(N=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)



![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
